Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo-
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Overview
Description
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrazole moiety. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-[(Z)-1-(1-Methyl-1H-Pyrazol-4-yl)Methylidene]-2-Thioxo-1,3-Thiazolan-4-one
- 3-Propyl-5-[(Z)-1-(1-Propyl-1H-Pyrazol-4-yl)Methylidene]-2-Thioxo-1,3-Thiazolan-4-one
Uniqueness
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific ethyl substituents on both the pyrazole and thiazolidinone rings. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H13N3OS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS2/c1-3-13-7-8(6-12-13)5-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-5- |
InChI Key |
KKPRKUAVHKFPLL-UITAMQMPSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
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